

Initial Toxicological Screening of Bisphenol TMC: A Technical Guide

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Compound of Interest

Compound Name: *Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-*

Cat. No.: *B132520*

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Introduction

Bisphenol TMC (BPTMC), or 1,1-bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane, is a structural analog of Bisphenol A (BPA) and is used in the production of various polymers. As with many BPA alternatives, a thorough evaluation of its toxicological profile is imperative to ensure its safety for human health and the environment. This technical guide provides a framework for the initial toxicological screening of BPTMC, summarizing currently available data, presenting detailed experimental protocols for key assays, and outlining potential signaling pathways of concern.

In Vivo Toxicological Data

Preliminary in vivo studies on BPTMC have been conducted using the nematode *Caenorhabditis elegans* and the marine medaka fish (*Oryzias melastigma*). These studies indicate potential for developmental, reproductive, and mitochondrial toxicity, as well as endocrine-disrupting effects.

Developmental and Reproductive Toxicity

In *C. elegans*, exposure to 1 mM BPTMC has been shown to cause developmental delays and reduced reproduction[1][2][3][4]. Studies in marine medaka have revealed that BPTMC can

affect developmental parameters such as hatching rates, heart rate, and can lead to malformations. Notably, low concentrations of BPTMC (0.25–100 µg/L) were observed to have stimulating effects on some of these parameters, while higher concentrations led to adverse effects[5][6]. The 96-hour median lethal concentration (LC50) for marine medaka embryos has been reported to be 4.6 mg/L[4].

Endocrine Disruption

BPTMC has demonstrated estrogenic activity. In vivo studies with marine medaka showed that BPTMC exposure altered the levels of estrogen receptors, vitellogenin (an estrogen-responsive protein), and endogenous 17β-estradiol[5]. In silico modeling suggests that BPTMC has a potent binding potential to estrogen receptors[5].

Mitochondrial Toxicity

Research in *C. elegans* has indicated that BPTMC can disrupt mitochondrial activity and biogenesis. Exposure to BPTMC resulted in reduced oxygen consumption, lowered mitochondrial membrane potential, and decreased ATP levels[1][2][3][4]. Furthermore, BPTMC exposure was associated with increased levels of reactive oxygen species (ROS), suggesting the induction of oxidative stress[1][2][3][4]. Transcriptome analysis in *C. elegans* revealed that BPTMC alters the expression of genes associated with mitochondrial biogenesis[1][2][3][4].

Quantitative Toxicological Data

A comprehensive toxicological profile requires quantitative data from a battery of in vitro and in vivo tests. Currently, specific quantitative data for BPTMC is scarce. The following tables present the necessary data points for a thorough initial screening, with data for BPA provided as a reference to illustrate the required information.

Table 1: In Vitro Cytotoxicity Data

Compound	Cell Line	Assay	Endpoint	Value	Reference
Bisphenol TMC	Not yet determined	Not yet determined	IC50	Data not available	
Bisphenol A	MCF-7 (human breast cancer)	MTT	IC50	~100 µg/ml	[7]
Bisphenol A	Male amniocytes	MTT	IC50	~40 µg/ml	[7]
Bisphenol A	Female amniocytes	MTT	IC50	~4 µg/ml	[7]
Bisphenol A	HepG2 (human liver cancer)	MTS	IC50	> 160 µM (24h)	[8]
Bisphenol A	HSeC (human Sertoli cells)	MTT	IC50	35 µM	[9]

Table 2: In Vitro and In Vivo Genotoxicity Data

Compound	Assay	System	Result	Reference
Bisphenol TMC	Ames Test	S. typhimurium	Data not available	
Bisphenol TMC	Comet Assay	In vitro/In vivo	Data not available	
Bisphenol TMC	Micronucleus Assay	In vitro/In vivo	Data not available	
Bisphenol A	Ames Test	S. typhimurium	Negative	[10] [11] [12] [13]
Bisphenol A	Comet Assay	CHO cells	Positive	[14]
Bisphenol A	Micronucleus Assay	Bovine lymphocytes	Positive (at high conc.)	[15] [16]

Table 3: Endocrine Disruption Data

Compound	Assay	Endpoint	Value	Reference
Bisphenol TMC	Estrogen Receptor Binding	IC50	Data not available	
Bisphenol TMC	Androgen Receptor Binding	IC50	Data not available	
Bisphenol TMC	Estrogen Receptor Reporter Gene	EC50	Data not available	
Bisphenol TMC	Androgen Receptor Reporter Gene	IC50	Data not available	
Bisphenol A	Estrogen Receptor α Agonist Assay	EC50	10-100 nM	[17]
Bisphenol A	Androgen Receptor Antagonist Assay	IC50	1-2 μ M	[17]

Table 4: In Vivo Toxicity Data

Compound	Species	Study Duration	Endpoint	NOAEL	LOAEL	Reference
Bisphenol TMC	Rat/Mouse	Data not available	Data not available			
Bisphenol A	Rat	2-year	Systemic toxicity	5 mg/kg/day	50 mg/kg/day	[18]

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and reproducible toxicological data. The following sections provide methodologies for key experiments that

should be conducted for the initial toxicological screening of BPTMC. These protocols are based on established methods for other bisphenols and should be optimized for BPTMC.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of BPTMC that inhibits cell viability by 50% (IC₅₀).

Methodology:

- **Cell Culture:** Plate cells (e.g., HepG2, MCF-7, or other relevant cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Exposure:** Prepare a serial dilution of BPTMC in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of BPTMC. Include a vehicle control (e.g., DMSO) and a positive control.
- **Incubation:** Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the BPTMC concentration and determine the IC₅₀ value using a suitable sigmoidal dose-response curve fitting model[7].

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of BPTMC by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Methodology:

- **Strain Selection:** Use multiple strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution)[10][11].
- **Metabolic Activation:** Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites of BPTMC that may be mutagenic.
- **Exposure:** In the plate incorporation method, mix the bacterial culture, BPTMC at various concentrations, and molten top agar. Pour this mixture onto a minimal glucose agar plate. For assays with metabolic activation, add the S9 mix to the top agar[10][11][13].
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Colony Counting:** Count the number of revertant colonies (his+) on each plate.
- **Data Analysis:** A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control[10][11].

Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells exposed to BPTMC.

Methodology:

- **Cell Treatment:** Expose a suitable cell line (e.g., human lymphocytes, HepG2) to various concentrations of BPTMC for a defined period.
- **Cell Embedding:** Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

- **Lysis:** Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
- **Alkaline Unwinding and Electrophoresis:** Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the intact DNA. Damaged DNA will migrate out of the nucleoid, forming a "comet tail"[\[8\]](#)[\[19\]](#).
- **Staining and Visualization:** Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
- **Data Analysis:** Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. A significant increase in these parameters compared to the negative control indicates genotoxicity[\[8\]](#)[\[19\]](#).

Endocrine Disruption: Estrogen Receptor Alpha (ER α) Reporter Gene Assay

Objective: To determine if BPTMC can activate the estrogen receptor alpha and induce the expression of a reporter gene.

Methodology:

- **Cell Line:** Use a cell line (e.g., MCF-7, T47D) that is stably or transiently transfected with an ER α expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
- **Compound Exposure:** Plate the cells in a 96-well plate and expose them to a range of BPTMC concentrations. Include a vehicle control, a positive control (e.g., 17 β -estradiol), and an antagonist control.
- **Incubation:** Incubate the cells for 24-48 hours.
- **Lysis and Luciferase Assay:** Lyse the cells and measure the luciferase activity using a luminometer.
- **Data Analysis:** Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the

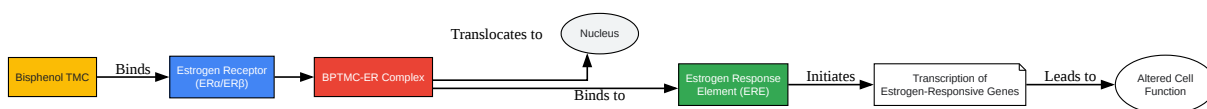
normalized luciferase activity against the log of the BPTMC concentration to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response)[17].

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which BPTMC exerts its toxic effects is crucial for risk assessment. Based on its structural similarity to BPA and preliminary data, the following signaling pathways are of primary interest.

Estrogenic Signaling Pathway

BPTMC is suspected to act as an estrogen mimic. It may bind to estrogen receptors (ER α and/or ER β) in the cytoplasm. Upon binding, the receptor-ligand complex may translocate to the nucleus, dimerize, and bind to estrogen response elements (EREs) on the DNA. This can lead to the transcription of estrogen-responsive genes, which can affect various physiological processes, including cell proliferation, differentiation, and reproduction[20][21].

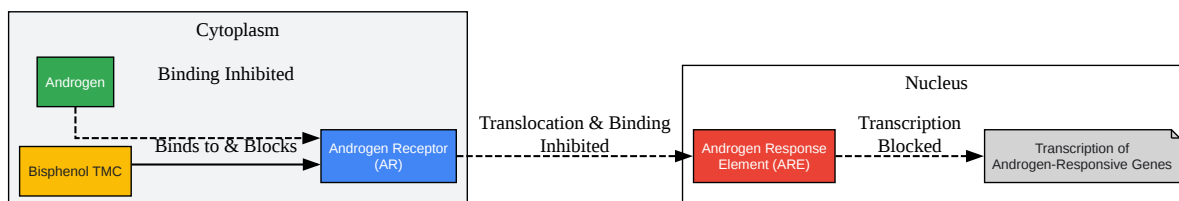


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Hypothesized Estrogenic Signaling Pathway of BPTMC.

Anti-Androgenic Signaling Pathway

Similar to BPA, BPTMC may act as an antagonist to the androgen receptor (AR). It could compete with endogenous androgens (like testosterone) for binding to the AR. This binding may prevent the necessary conformational changes in the AR, inhibiting its translocation to the nucleus and subsequent binding to androgen response elements (AREs). This would block the transcription of androgen-dependent genes, potentially leading to adverse effects on male reproductive health[17][22][23][24].

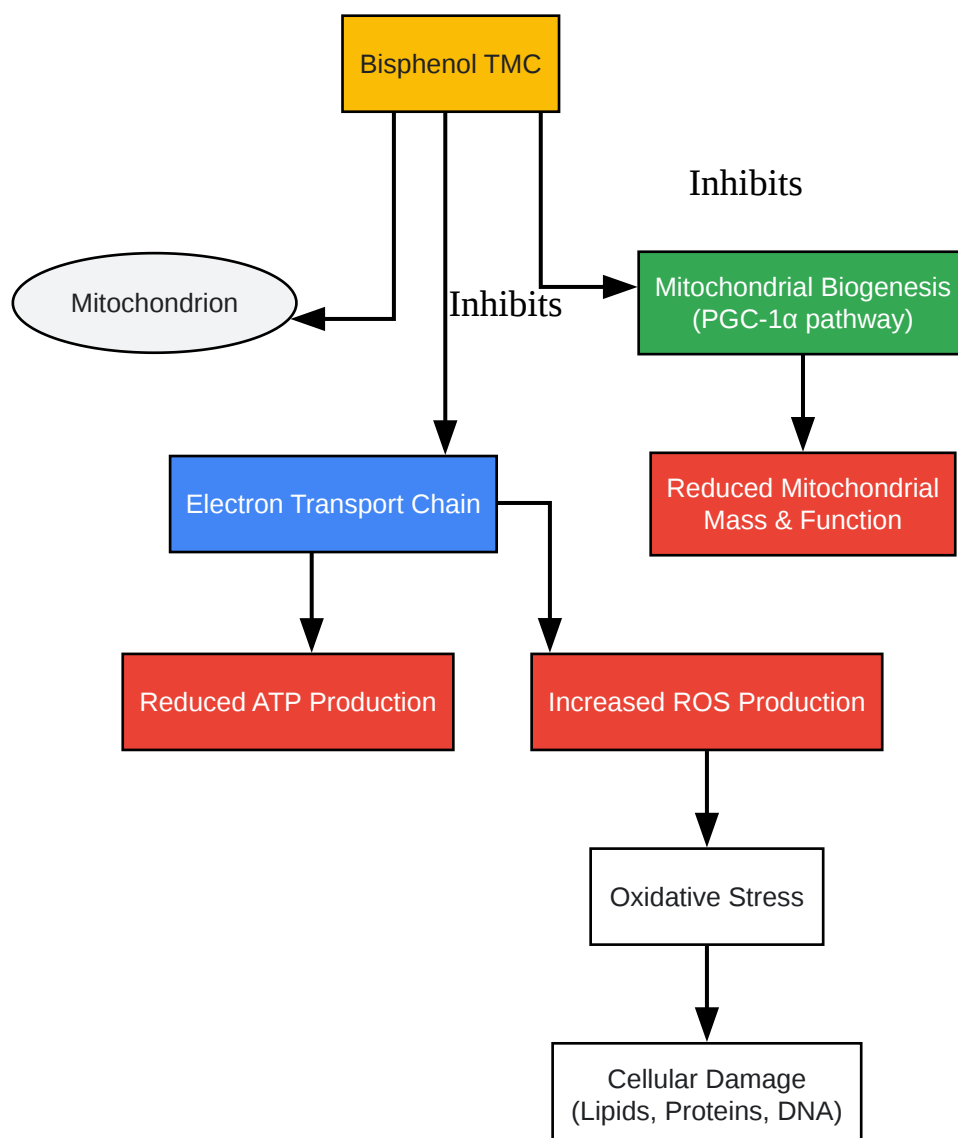


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Hypothesized Anti-Androgenic Mechanism of BPTMC.

Mitochondrial Toxicity Pathway

BPTMC-induced mitochondrial dysfunction may be a key mechanism of its toxicity. BPTMC could impair the mitochondrial electron transport chain, leading to decreased ATP production and an increase in the production of reactive oxygen species (ROS). Elevated ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Furthermore, BPTMC may interfere with the expression of genes involved in mitochondrial biogenesis, such as those regulated by PGC-1 α , leading to a reduction in the number of healthy mitochondria[3][4][25][26][27].



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